molecular formula C9H13NO2D4 B602477 Gabapentin-d4 CAS No. 1185039-20-6

Gabapentin-d4

カタログ番号 B602477
CAS番号: 1185039-20-6
分子量: 175.26
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gabapentin-d4 is an internal standard used for the quantification of gabapentin by GC- or LC-MS . It is a γ-aminobutyric acid (GABA) analogue that acts as an anticonvulsant . Unlike GABA, which does not pass through the blood-brain barrier, gabapentin penetrates into the central nervous system and binds to the α2δ-type voltage-gated calcium channels .


Synthesis Analysis

A slurry of 1- (aminomethyl)-cyclohexaneacetic acid monohydrate and anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours.


Molecular Structure Analysis

Gabapentin-d4 has a molecular formula of C9H17NO2 . It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .


Chemical Reactions Analysis

Gabapentin-d4 is intended for use as an internal standard for the quantification of gabapentin by GC- or LC-MS . It does not bind to GABA receptors, does not influence neural uptake of GABA, and does not inhibit the GABA-metabolizing enzyme, GABA transaminase .


Physical And Chemical Properties Analysis

Gabapentin-d4 has a molecular weight of 175.26 g/mol . It has a topological polar surface area of 63.3 Ų .

科学的研究の応用

Ocular Surface Diseases

Gabapentin has been explored for its potential in treating ocular surface discomfort. It’s being investigated in topical formulations like eye drops for conditions such as dry eye , neurotrophic keratitis , corneal ulcers , and neuropathic ocular pain . The molecular mechanisms involve enhancing GABA synthesis and increasing cell-surface expression of δGABA_A receptors .

Neuropathic Pain

Gabapentin-d4 is known for its analgesic properties, particularly in the management of neuropathic pain. It modulates pain perception through various mechanisms, including binding to the alpha-2-delta protein subunit of voltage-gated calcium channels, reducing glutamate release, and interfering with NMDA receptor activation .

Anticonvulsant Effects

Originally developed for seizure control, Gabapentin-d4’s anticonvulsant effects are attributed to its action on calcium channels and its influence on neurotransmitter release. This makes it a valuable agent in the treatment and research of epilepsy and other seizure disorders .

Psychiatric Disorders

Research has indicated that Gabapentin-d4 can be beneficial in treating certain psychiatric disorders. Its anxiolytic-like effects, due to its interaction with neurotransmitter systems, have made it a subject of interest in the study of anxiety disorders .

Chronic Pain Management

Gabapentin-d4’s role in chronic pain management is significant. Its ability to blunt the regulation of calcium channel trafficking, crucial in the transmission of pain signals, is a key area of research. This has implications for developing more selective analgesics with fewer adverse effects .

Anti-inflammatory Properties

The anti-inflammatory properties of Gabapentin-d4 are being studied, particularly its inhibition of NF-kB activation and subsequent production of inflammatory cytokines. This opens up potential applications in conditions where inflammation is a primary concern .

Sleep Disturbances

Gabapentin-d4 is used in the treatment of sleep disturbances. Its effects on GABAergic systems may contribute to its efficacy in improving sleep quality, making it a topic of interest in sleep research .

Enhancement of GABAergic Effects

Gabapentin-d4 enhances the expression of GABA_A receptors and increases inhibitory conductance in neurons. This increased expression likely contributes to its GABAergic effects, which are being explored for further therapeutic applications .

Safety And Hazards

Gabapentin-d4 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug .

特性

IUPAC Name

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMXCAKCUNAIE-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661990
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gabapentin-d4

CAS RN

1185039-20-6
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 179 Kg of 1-(aminomethyl)-cyclohexaneacetic acid monohydrate and 1266 Kg of anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with 1266 Kg of anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours. The resulting slurry is centrifuged and the precipitate is dried in vacuo at 35° C. for forty-eight hours to yield 145 Kg of white, crystalline 1-(aminomethyl)-cyclohexaneacetic acid.
Name
1-(aminomethyl)-cyclohexaneacetic acid monohydrate
Quantity
179 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 g (3.8 mmol) of (1-cyanocyclohexyl)acetic acid benzyl ester was distilled in 20 ml of methanol, mixed with 0.2 g of Rh/C 5 percent and hydrogenated at 10 bars of hydrogen pressure. After 23 hours at room temperature the suspension was filtered, the filtrate was concentrated to 3 ml, mixed with 25 ml of ethanol, concentrated to 4 ml and put on the cooling shelf. The precipitated product was filtered, washed with ethanol and dried. 0.18 g of Gabapentin was obtained, corresponding to a yield of 27 percent (relative to the (1-cyanocyclohexyl)acetic acid benzyl ester used). Data for the product was:
Name
(1-cyanocyclohexyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Yield
27%

Synthesis routes and methods III

Procedure details

One gram of 10% rhodium on carbon, containing 1% palladium, (Pearlman, W. M., Tetrahedron Letters, pages 1663-1664 (1967)) is slurried in 30 ml methanol and reduced under hydrogen in a Parr shaker. 1-Cyanocyclohexaneacetic acid (16.7 g, 0.1 mol) is dissolved in 40 ml methanol and combined with the reduced catalyst. The mixture is placed under 50 pounds per square inch gauge (psig) hydrogen and shaken for two hours at room temperature. The catalyst is removed by filtration, and the filtrate is condensed to a volume of 25 ml by vacuum distillation. Isopropanol, 100 ml, is added and an additional 25 to 50 ml of solvent is removed by vacuum distillation. The resultant slurry is cooled at 0 to 5° C. for 24 hours and filtered and dried to give 13.65 g (79% of theory) of 1-(aminomethyl)-cyclohexaneacetic acid; mp 162-163° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 3 g (1-cyanocyclohexyl)-acetic acid in 10.5 mL methanol is hydrogenated at 10 bar hydrogen pressure and 30° C. in the presence of rhodium-carbon (5%) over a period of five hours. The reaction mixture is filtered and the filtrate evaporated on a rotary evaporator at 30° C. The crystalline residue is stirred with isopropanol and the crystallizate is filtered off with suction and dried to constant weight in a vacuum drying cabinet at 30° C. 2.0 g of the title compound are obtained (65.2% of theory); m.p. 152° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。